![molecular formula C14H15NO B1292202 4-[2-(4-Aminophenyl)ethyl]phenol CAS No. 33384-05-3](/img/structure/B1292202.png)
4-[2-(4-Aminophenyl)ethyl]phenol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-[2-(4-Aminophenyl)ethyl]phenol derivatives has been explored in various studies. For instance, the synthesis of metal(II) complexes with a tetradentate Schiff base ligand derived from a compound structurally related to 4-aminophenol has been reported, where the ligand coordinates with metal ions through oxygen and nitrogen atoms . Another study describes the synthesis of 4-aminophenol derivatives, which involved the formation of Schiff bases, characterized by spectroscopic methods . Additionally, a facile synthesis of ethyl-2-(4-aminophenoxy)acetate, a precursor for hypoglycemic agents, was achieved through alkylation and selective reduction, yielding pure crystals . The synthesis of 2-(1-((2-aminophenyl)imino)ethyl)-5-methoxyphenol was performed in absolute ethanol, followed by the synthesis of its metal complexes .
Molecular Structure Analysis
The molecular structure of 4-aminophenol derivatives and their complexes has been extensively studied. X-ray diffraction (XRD) and various spectroscopic methods have been used to propose geometries for the synthesized complexes, such as tetrahedral for Co(II) and square-planar for Ni(II) and Cu(II) complexes . The structure of ethyl-2-(4-aminophenoxy)acetate was determined by X-ray single crystal structure determination, revealing its crystallization in the triclinic crystal system . The molecular structure and density functional modeling studies of a related compound, 2-[(E)-2-(4-hydroxyphenyl)ethyliminomethyl]phenol, were investigated using experimental and computational methods, including density functional theory (DFT) .
Chemical Reactions Analysis
The chemical reactivity of 4-aminophenol derivatives has been explored in the context of their coordination behavior with metal ions. For example, the coordination behavior of Cu2+ towards a derivative with phenolate, amine, and aldehyde donor sites was studied, resulting in complexes with different coordination modes depending on the pH and solvent . The Schiff bases synthesized from 4-aminophenol derivatives were also tested for their ability to interact with human DNA, which is indicative of their potential reactivity in biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-aminophenol derivatives have been characterized through various analytical techniques. The synthesized compounds were tested for their antimicrobial and antidiabetic activities, showing broad-spectrum activities and significant inhibition of amylase and glucosidase . The antioxidant activity of metal complexes derived from a related ligand was examined, with Cu(II) and Co(II) complexes showing the most activity . Theoretical and experimental approaches were used to study the electronic properties and non-covalent interactions of ethyl-2-(4-aminophenoxy)acetate, contributing to the understanding of its molecular packing . The antibacterial activities of 2-(1-((2-aminophenyl)imino)ethyl)-5-methoxyphenol and its complexes were investigated, with Mn2+ complexes displaying stronger activity against Escherichia coli .
Applications De Recherche Scientifique
Application in Immunogen Preparation
A derivative of 4-aminophenyl (2[(4_aminophenyl)sulfonyl] -ethyl hydrogen sulfate) has been utilized in the preparation of artificial immunogens with polysaccharide specificity. This method allows for the coupling of polysaccharides to protein carriers, a process crucial for the development of specific immunogens (Himmelspach & Wrede, 1971).
In Polymer Synthesis
Research has shown that the phenolic moiety of 2-(4-hydroxyphenyl)ethyl methacrylate is selectively reacted in a horseradish-catalyzed polymerization. The resultant polymer, which includes a methacryloyl group, is highly reactive and suitable for various applications due to its ability to be thermally cross-linked at relatively low temperatures (Uyama et al., 1998).
Chemical Reaction Studies
The compounds formed by the reaction of 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one with various phenols, including o-cresol, p-cresol, and p-ethylphenol, have been studied. These reactions are significant in estimating the concentration of phenol in potable water supplies (Barton et al., 1987).
Formation of Schiff's Bases
The reaction between 3-(4-methoxyphenyltelluro)propylamine and 2-hydroxyacetophenone has been used to create Schiff's bases, which are crucial in the synthesis of organotellurium compounds. These compounds have various applications due to their unique structural and chemical properties (Raghavendra et al., 2015).
Antioxidant and Antibacterial Applications
A study on Co(II), Ni(II), Cu(II), and Zn(II) complexes of a Schiff base ligand derived from 4-aminophenol demonstrated antioxidant and antibacterial properties. These complexes were found to be more active than free ligands, highlighting their potential in medical and pharmaceutical applications (Ejidike & Ajibade, 2015).
Safety And Hazards
“4-[2-(4-Aminophenyl)ethyl]phenol” should be handled with care. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .
Propriétés
IUPAC Name |
4-[2-(4-aminophenyl)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10,16H,1-2,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZQKSRWJGTVKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Aminophenyl)ethyl]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



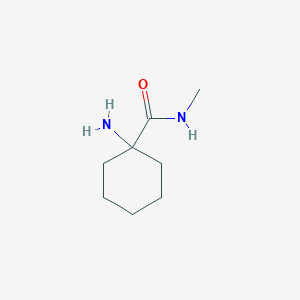
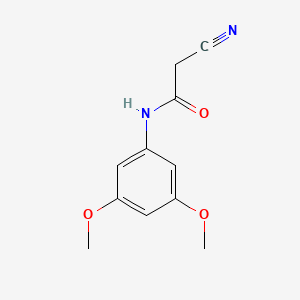
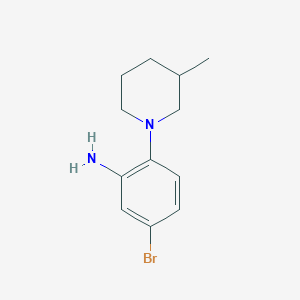
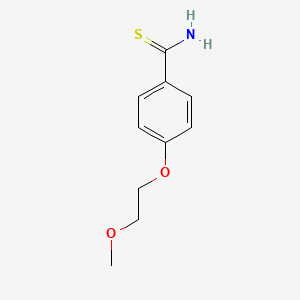
![5-Methyl-5-[4-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B1292144.png)
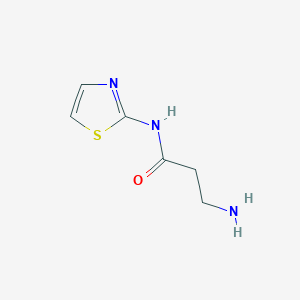



![2-Cyclopropylbenzo[d]oxazol-5-amine](/img/structure/B1292170.png)



